molecular formula C8H14Cl2O2 B14380306 Methyl 4,4-dichloro-2-(propan-2-yl)butanoate CAS No. 88496-59-7

Methyl 4,4-dichloro-2-(propan-2-yl)butanoate

Cat. No.: B14380306
CAS No.: 88496-59-7
M. Wt: 213.10 g/mol
InChI Key: YALFYLXVMYJQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,4-dichloro-2-(propan-2-yl)butanoate is an organic compound with the molecular formula C8H14Cl2O2. It is a derivative of butanoic acid, featuring two chlorine atoms and an isopropyl group attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dichloro-2-(propan-2-yl)butanoate typically involves the esterification of 4,4-dichloro-2-(propan-2-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dichloro-2-(propan-2-yl)butanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 4,4-dichloro-2-(propan-2-yl)butanol.

    Hydrolysis: 4,4-dichloro-2-(propan-2-yl)butanoic acid and methanol.

Scientific Research Applications

Methyl 4,4-dichloro-2-(propan-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4,4-dichloro-2-(propan-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-(propan-2-yl)butanoate: Similar structure but with only one chlorine atom.

    Ethyl 4,4-dichloro-2-(propan-2-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4,4-dichloro-2-(propan-2-yl)butanoate is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the isopropyl group and the ester functionality further distinguishes it from other related compounds, providing a distinct set of properties and reactivity patterns.

Properties

CAS No.

88496-59-7

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

IUPAC Name

methyl 4,4-dichloro-2-propan-2-ylbutanoate

InChI

InChI=1S/C8H14Cl2O2/c1-5(2)6(4-7(9)10)8(11)12-3/h5-7H,4H2,1-3H3

InChI Key

YALFYLXVMYJQAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(Cl)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.